2'-RIBOTAC-U recruiter-linker

Antiviral drug discovery SARS-CoV-2 Selectivity index

2'-RIBOTAC-U recruiter-linker (Compound is a heterobifunctional small molecule composed of an RNase L recruiter and a PEG-based linker. It serves as a critical synthetic intermediate that, upon copper-catalyzed click chemistry with 2'-azido-uridine, yields the active ribonuclease targeting chimera 2'-RIBOTAC-U.

Molecular Formula C33H38N2O9S
Molecular Weight 638.7 g/mol
Cat. No. B15549895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-RIBOTAC-U recruiter-linker
Molecular FormulaC33H38N2O9S
Molecular Weight638.7 g/mol
Structural Identifiers
InChIInChI=1S/C33H38N2O9S/c1-3-5-11-29(37)34-14-15-40-16-17-41-18-19-42-20-21-44-27-13-12-24(22-26(27)36)23-28-31(38)30(33(39)43-4-2)32(45-28)35-25-9-7-6-8-10-25/h1,6-10,12-13,22-23,36,38H,4-5,11,14-21H2,2H3,(H,34,37)/b28-23-,35-32?
InChIKeyCBGLFUNVRMGYCN-XKKMFNCSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2'-RIBOTAC-U Recruiter-Linker: A Key Precursor for Potent Anti-SARS-CoV-2 RIBOTAC Compounds


2'-RIBOTAC-U recruiter-linker (Compound 9) is a heterobifunctional small molecule composed of an RNase L recruiter and a PEG-based linker [1]. It serves as a critical synthetic intermediate that, upon copper-catalyzed click chemistry with 2'-azido-uridine, yields the active ribonuclease targeting chimera 2'-RIBOTAC-U [1]. 2'-RIBOTAC-U recruits cellular RNase L to structured regions of the SARS-CoV-2 RNA genome, resulting in selective viral RNA degradation and potent inhibition of viral replication both in human cell lines and in a Syrian hamster infection model [1].

Why Standard Nucleoside Analogs and Alternative RIBOTAC Modules Cannot Substitute 2'-RIBOTAC-U Recruiter-Linker


The modular architecture of RIBOTACs means that seemingly minor structural alterations—such as shifting the conjugation site from the ribose 2'-position to the nucleobase 5'-position, or replacing the native RNase L recruiter with a mutated variant—profoundly attenuate antiviral potency [1]. Standard nucleoside analogs like molnupiravir operate via chain termination or lethal mutagenesis rather than targeted RNA degradation, and exhibit significantly weaker cellular antiviral activity than 2'-RIBOTAC-U [1]. Consequently, generic substitution with alternative RIBOTAC precursors, recruiter modules, or conventional nucleoside antivirals fails to replicate the unique efficacy profile conferred by the 2'-RIBOTAC-U recruiter-linker platform [1].

2'-RIBOTAC-U Recruiter-Linker: Quantitative Differentiation Versus Closest Analogs and Standard-of-Care


2'-RIBOTAC-U Exhibits Low-Micromolar Antiviral Potency with Favorable Selectivity Index in Huh7-ACE2 Cells

2'-RIBOTAC-U demonstrates robust inhibition of SARS-CoV-2 replication in human hepatoma-derived Huh7-ACE2 cells with an EC50 of 3.19–3.64 µM, while exhibiting no detectable cytotoxicity at concentrations up to 400 µM [1]. This yields a selectivity index (CC50/EC50) exceeding 125, establishing a wide therapeutic window relative to in-class RIBOTACs and standard nucleoside antivirals [1].

Antiviral drug discovery SARS-CoV-2 Selectivity index

2'-RIBOTAC-U Outperforms Nucleobase-Modified 5'-RIBOTAC-U in SARS-CoV-2 Replication Inhibition

Direct comparison of RIBOTAC-nucleoside conjugates differing only in the site of recruiter-linker attachment reveals that the 2'-ribose modification (2'-RIBOTAC-U) confers substantially stronger antiviral activity than the 5'-nucleobase modification (5'-RIBOTAC-U) when tested at identical concentrations in Huh7-ACE2 cells [1]. RT-qPCR analysis of three distinct viral gene segments (N1, N2, and ORF1ab) consistently demonstrated superior viral load suppression by the 2'-modified compound [1].

Structure-activity relationship RIBOTAC optimization SARS-CoV-2

2'-RIBOTAC-U Demonstrates Superior Cellular Antiviral Activity Compared to Molnupiravir

In head-to-head cellular assays, 2'-RIBOTAC-U exhibits substantially superior anti–SARS-CoV-2 activity compared to the FDA-approved lethal mutagen molnupiravir [1]. RT-qPCR and Western blot analyses confirm that 2'-RIBOTAC-U achieves more effective viral inhibition, with a lower EC50 value and pronounced viral protein suppression at low micromolar concentrations (1.6, 6.4, and 25 µM) [1]. While molnupiravir shows enhanced inhibition at a high concentration of 100 µM—likely due to its smaller molecular volume facilitating cellular uptake—2'-RIBOTAC-U maintains superior potency across the therapeutically relevant lower concentration range [1].

Antiviral benchmarking SARS-CoV-2 Nucleoside analog comparison

In Vivo Validation: 2'-RIBOTAC-U Reduces Viral Load and Ameliorates Lung Pathology in Hamster Model

Daily intraperitoneal administration of 2'-RIBOTAC-U at 200 mg/kg to SARS-CoV-2-infected Syrian hamsters resulted in substantial reductions in viral RNA and N protein levels in lung and tracheal tissues, as measured by RT-qPCR and Western blot [1]. Immunohistochemical staining and quantitative image analysis confirmed markedly reduced viral antigen distribution in lung sections from treated animals [1]. Histopathological evaluation via H&E staining revealed that 2'-RIBOTAC-U treatment significantly ameliorated inflammatory responses, lung consolidation, and alveolar damage compared to vehicle controls, with no discernible adverse effects observed during the study [1].

Preclinical efficacy In vivo antiviral Animal model validation

Mechanistic Differentiation: 2'-RIBOTAC-U Acts Post-Entry to Inhibit SARS-CoV-2 Replication

Time-of-addition experiments in Huh7-ACE2 cells reveal that 2'-RIBOTAC-U does not inhibit viral entry; when the compound was present only during the initial 2-hour infection period and then removed, viral N protein expression and intracellular viral RNA levels were comparable to DMSO-treated controls [1]. In contrast, full-time treatment or treatment initiated after viral entry (post-entry condition) resulted in potent suppression of viral replication [1]. This post-entry activity profile is consistent with the RIBOTAC mechanism of recruiting RNase L to degrade viral RNA transcripts after they are synthesized.

Mechanism of action Time-of-addition assay Antiviral strategy

Structural Specificity: Mutated RNase L Recruiter Abolishes Antiviral Activity, Confirming Target Engagement

To verify that antiviral activity depends on functional RNase L recruitment, the authors synthesized 2'-mutRIBOTAC-U, a control compound bearing a mutated RNase L recruiter with diminished binding affinity [1]. Comparative cellular assays demonstrated that 2'-mutRIBOTAC-U exhibited substantially attenuated antiviral potency, with EC50 values significantly increased and viral protein expression persisting even at 25 µM [1]. The EC75 comparison revealed over 10-fold reduction in efficacy relative to wild-type 2'-RIBOTAC-U [1]. These data confirm that the intact RNase L recruiter within the 2'-RIBOTAC-U recruiter-linker is indispensable for potent RNA degradation activity.

Target validation Chemical biology RNase L recruitment

2'-RIBOTAC-U Recruiter-Linker: Optimal Application Scenarios Based on Verified Differentiation Data


Antiviral Drug Discovery for SARS-CoV-2 and Related Coronaviruses

2'-RIBOTAC-U recruiter-linker is the preferred precursor for generating 2'-RIBOTAC-U, which demonstrates low-micromolar EC50 (3.19–3.64 µM) and a selectivity index exceeding 125 in Huh7-ACE2 cells [1]. Its superior cellular potency compared to molnupiravir and validated in vivo efficacy in a hamster model make it a leading candidate for preclinical antiviral development programs targeting SARS-CoV-2 and potentially other coronaviruses [1].

Chemical Biology Studies of RNA Degradation Mechanisms

The availability of a well-characterized control compound (2'-mutRIBOTAC-U) enables rigorous target engagement studies and mechanism-of-action validation [1]. The post-entry activity profile established through time-of-addition assays provides a clear experimental framework for dissecting the temporal and spatial dynamics of RNase L-mediated RNA degradation in living cells [1].

Structure-Activity Relationship Optimization of RIBOTACs

The direct head-to-head comparison showing that 2'-ribose modification yields substantially stronger antiviral activity than 5'-nucleobase modification establishes a critical SAR principle for RIBOTAC design [1]. Researchers optimizing new RIBOTAC conjugates can use the 2'-RIBOTAC-U recruiter-linker as a benchmark scaffold against which alternative linker geometries and recruiter modules can be quantitatively assessed.

Preclinical In Vivo Evaluation of RNA-Targeting Therapeutics

The demonstrated in vivo efficacy—including reduction of viral load in lung and trachea, amelioration of lung pathology, and favorable tolerability at 200 mg/kg daily in hamsters [1]—positions 2'-RIBOTAC-U as a validated positive control for preclinical studies evaluating the pharmacodynamics and safety of novel RNA-targeting degradation platforms.

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